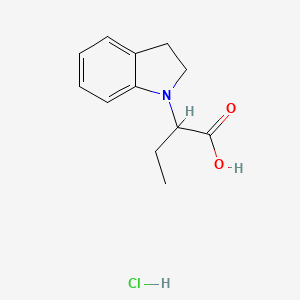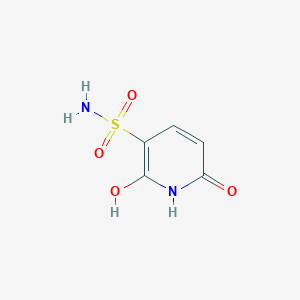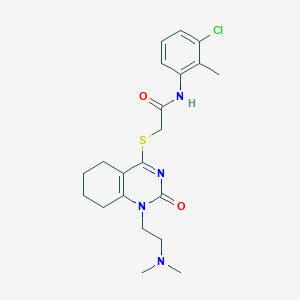![molecular formula C19H18N6O4 B2930070 N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide CAS No. 1396810-88-0](/img/structure/B2930070.png)
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neuroscience Research
VU0541520-1 may serve as a valuable tool in neuroscience research due to its potential effects on neural pathways. It could be used to study synaptic transmission, neural plasticity, and neurodegenerative diseases. By understanding how VU0541520-1 interacts with neural receptors, researchers can gain insights into the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Pharmacology
In pharmacology, VU0541520-1 could be investigated for its pharmacokinetics and pharmacodynamics. It might be used to develop new medications by studying its absorption, distribution, metabolism, and excretion (ADME) profiles. This compound could also help in understanding drug-drug interactions and optimizing dosing regimens .
Biochemistry
Biochemists could explore VU0541520-1 for its enzyme interaction, particularly in enzyme inhibition or activation studies. This could lead to the development of new biochemical assays or therapeutic agents targeting specific metabolic pathways .
Medicinal Chemistry
VU0541520-1 has implications in medicinal chemistry for the design and synthesis of new drug candidates. It could be used as a lead compound for structure-activity relationship (SAR) studies, helping to identify molecular frameworks that are most effective in interacting with biological targets .
Toxicology
Toxicologists might find VU0541520-1 useful in assessing the safety profile of new chemical entities. It can be used in studies to determine the toxic threshold and identify any potential adverse effects on biological systems .
Molecular Biology
In molecular biology, VU0541520-1 could be used in gene expression studies or as a molecular probe to understand cellular processes. It might also have applications in the development of new techniques for DNA/RNA manipulation or as a part of novel diagnostic tools .
Analytical Chemistry
Analytical chemists could utilize VU0541520-1 in the development of new analytical methods. It could serve as a standard in chromatography, spectrometry, or as a reagent in chemical assays to detect or quantify other substances .
Environmental Science
Finally, VU0541520-1 might have applications in environmental science, such as in the development of sensors for pollutant detection or in the study of chemical effects on ecosystems. It could also be used in the remediation processes to remove or neutralize environmental contaminants .
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-3-28-15-7-5-4-6-14(15)21-17(26)11-25-19(27)24-9-8-13(10-16(24)22-25)18-20-12(2)23-29-18/h4-10H,3,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACVVVUISUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC(=CC3=N2)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)



![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)



![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)
